molecular formula C11H13NO3 B1403566 2-(Cyclopropylmethoxy)-5-hydroxybenzamide CAS No. 1243451-03-7

2-(Cyclopropylmethoxy)-5-hydroxybenzamide

Cat. No. B1403566
CAS RN: 1243451-03-7
M. Wt: 207.23 g/mol
InChI Key: WLLZHNGHVBOFTK-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and steps used to synthesize the compound. It may include the starting materials, reagents, catalysts, reaction conditions (temperature, pressure, solvent), and the sequence of chemical reactions .


Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound . Computational chemistry methods can also be used to predict the structure.


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the conditions under which the reaction occurs, the yield, and the properties of the products .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include acidity or basicity, reactivity with other substances, and stability .

Scientific Research Applications

Scientific Research Applications

1. Prodrug Potential
2-Hydroxymethylbenzamides and 2-acyloxymethylbenzamides, structurally related to the query compound, have been evaluated as potential prodrug models for amines. These hydroxy-amides undergo a quantitative cyclization to form more active or readily available forms of the drug in biological systems, showing the potential for improved drug delivery systems (Nielsen & Bundgaard, 1986).

2. Structural Analysis and Conformation
Studies on compounds like glibenclamide, which share similar functional groups with the query compound, have provided insights into the importance of molecular structure in the solid state for pharmaceutical applications. Such research aids in understanding how molecular conformation affects drug activity (Sanz et al., 2012).

3. Bioactivation Pathways
The bioactivation of cyclopropyl rings, a feature present in the query compound, has been studied in the context of hepatitis C virus NS5B inhibitors. These studies highlight the enzymatic pathways involved in activating prodrugs to their active forms, showcasing the complex interactions between drug molecules and biological systems (Zhuo et al., 2018).

4. Chemical Synthesis and Modification
Research on molecular synthesis and modification techniques, such as the development of peripheral dopamine blocking agents, illustrates the broad range of chemical reactions that can be employed to create or modify compounds for specific scientific or therapeutic purposes (Jarboe et al., 1978).

Safety And Hazards

This involves understanding the toxicity of the compound, its potential health effects, and necessary safety precautions. Material safety data sheets (MSDS) often provide this information .

Future Directions

This could involve predicting or suggesting further studies that could be done with the compound. This might include potential applications, further reactions to be studied, or modifications to its structure .

properties

IUPAC Name

2-(cyclopropylmethoxy)-5-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c12-11(14)9-5-8(13)3-4-10(9)15-6-7-1-2-7/h3-5,7,13H,1-2,6H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLLZHNGHVBOFTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=C(C=C2)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclopropylmethoxy)-5-hydroxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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